molecular formula C19H22F2N4O3 B1681975 Sparfloxacin CAS No. 110871-86-8

Sparfloxacin

Cat. No.: B1681975
CAS No.: 110871-86-8
M. Wt: 392.4 g/mol
InChI Key: DZZWHBIBMUVIIW-DTORHVGOSA-N
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Description

Sparfloxacin is a synthetic fluoroquinolone antibiotic used to treat bacterial infections. It is particularly effective against respiratory infections such as community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .

Scientific Research Applications

Sparfloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Sparfloxacin, a fluoroquinolone antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription .

Mode of Action

The bactericidal action of this compound results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition prevents bacterial DNA replication, transcription, repair, and recombination , ultimately leading to bacterial cell death .

Biochemical Pathways

This compound interferes with the bacterial DNA replication process by inhibiting the action of DNA gyrase and topoisomerase IV . This disruption in the DNA replication process leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

This compound exhibits excellent tissue distribution and effective penetration into extracellular fluids . It binds weakly to plasma protein (37%) . After a 200mg oral dose, plasma this compound concentrations reach a peak of approximately 0.7 mg/L at 3 to 5 hours . This is followed by a monophasic slow decrease, with an elimination half-life of 15 to 20 hours . The drug is metabolized to a glucuronide . The urinary excretion of the unchanged drug accounts for 10 to 14% of the given dose . Even in patients with severe renal failure, no significant prolongation of the half-life is observed after oral administration .

Result of Action

This compound is a broad-spectrum antimicrobial agent with in vitro activity against a wide range of gram-negative and gram-positive microorganisms . It is used for the treatment of various infections caused by susceptible strains of microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in soil resulted in increased activity of guaiacol peroxidase . The this compound content in roots was directly proportional to the level of this pharmaceutical in soil . At the highest concentration of this compound in soil (800 mg kg-1), the level of this compound in roots reached 247 µg g-1 fresh weight . This suggests that environmental factors such as soil composition and the presence of other compounds can influence the action and efficacy of this compound.

Safety and Hazards

Sparfloxacin may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It has been withdrawn from the U.S. market . Photosensitivity occurs more frequently than with other fluoroquinolones .

Biochemical Analysis

Biochemical Properties

Sparfloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death . This compound interacts with various biomolecules, including bacterial DNA and the aforementioned enzymes, forming stable complexes that inhibit their function .

Cellular Effects

This compound affects various types of cells and cellular processes, primarily targeting bacterial cells. It influences cell function by inhibiting DNA replication and transcription, leading to cell death . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibition of DNA gyrase and topoisomerase IV, which are essential for maintaining DNA integrity and function . This inhibition disrupts the normal cellular processes, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV . By forming stable complexes with these enzymes, this compound inhibits their activity, preventing the unwinding and replication of bacterial DNA . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death . This compound’s bactericidal action is a result of its ability to interfere with essential bacterial DNA processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound achieves high concentrations in respiratory and sinus tissues within 2 to 6 hours after administration . This compound is relatively stable, with a long elimination half-life of about 15 to 20 hours . Its phototoxic properties can lead to degradation when exposed to simulated sunlight, resulting in decreased concentrations over time . Long-term effects on cellular function include potential photosensitivity reactions and gastrointestinal disturbances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Single doses of this compound were relatively non-toxic via the oral route of administration in mice, rats, and dogs, with no deaths occurring within a 14-day post-treatment observation period at the highest oral doses tested . Phototoxicity was observed in animal models, with a concentration-dependent increase and irradiation-dependent decrease of this compound in skin tissues . High doses of this compound can lead to adverse effects such as photosensitivity and gastrointestinal disturbances .

Metabolic Pathways

This compound is metabolized primarily by phase II glucuronidation to form a glucuronide conjugate . This metabolism occurs in the liver and does not utilize or interfere with the cytochrome P450 enzyme system . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are then excreted from the body . The compound’s long half-life allows for once-daily dosing, making it convenient for clinical use .

Transport and Distribution

This compound is transported and distributed extensively within cells and tissues . It achieves high concentrations in respiratory and sinus tissues, with mean concentrations in bronchial mucosa, epithelial lining fluid, and alveolar macrophages . This compound has a high volume of distribution (3.6 L/kg) and is about 40% bound to plasma proteins . Its long elimination half-life and extensive tissue penetration contribute to its efficacy in treating respiratory infections .

Subcellular Localization

The subcellular localization of this compound is primarily within bacterial cells, where it exerts its antibacterial effects . This compound targets bacterial DNA gyrase and topoisomerase IV, which are located in the bacterial cytoplasm . The compound’s ability to penetrate bacterial cells and form stable complexes with these enzymes is crucial for its bactericidal action . The subcellular localization of this compound in bacterial cells ensures its effectiveness in inhibiting bacterial DNA processes and leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparfloxacin is synthesized through a multi-step process involving the following key steps:

    Formation of the quinolone core: The synthesis begins with the formation of the quinolone core structure. This involves the cyclization of a suitable precursor, such as 2,4-dichloroquinoline, with an appropriate amine.

    Introduction of the fluoro groups:

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using a piperazine derivative.

    Final modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sparfloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can modify the functional groups on this compound, such as reducing the carboxylic acid group to an alcohol.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Sparfloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

Comparison:

  • Ciprofloxacin: Known for its broad-spectrum activity, particularly against Gram-negative bacteria. It is widely used for urinary tract infections and gastrointestinal infections.
  • Levofloxacin: The levo-isomer of ofloxacin, with enhanced activity against Gram-positive bacteria. It is commonly used for respiratory and skin infections.
  • Moxifloxacin: Exhibits improved activity against anaerobic bacteria and is used for respiratory and intra-abdominal infections.
  • Ofloxacin: Similar to ciprofloxacin but with a broader spectrum of activity. It is used for respiratory, urinary, and skin infections .

Uniqueness of this compound: this compound is unique due to its enhanced activity against respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .

Properties

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
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Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
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Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
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CAS No.

110871-86-8
Record name Sparfloxacin
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Record name Sparfloxacin
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Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name Sparfloxacin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Sparfloxacin exert its antibacterial effect?

A1: this compound, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22F2N4O3, and its molecular weight is 404.41 g/mol. [, ]

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, several spectroscopic techniques have been employed to characterize this compound and its interactions. These include:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has been used to analyze the photodegradation products of this compound [] and study the complex formation between this compound and Yttrium-Sodium Dodecyl Sulfate. []
  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy was employed to evaluate the impact of biofield treatment on the spectral properties of this compound. [] This technique provided insights into potential changes in bond vibrations and molecular structure.
  • Fluorescence Spectroscopy: This technique was used to study the interaction of this compound with Yttrium-Sodium Dodecyl Sulfate, which forms a stable complex. [] The addition of SDS enhances the fluorescence of this complex, providing a basis for sensitive this compound detection.

Q4: Has this compound been incorporated into any medical devices?

A5: Research explored incorporating this compound into silicone urinary catheters to prevent bacterial colonization. [] The study found that this compound, in combination with rifampicin and triclosan, exhibited promising antimicrobial activity against common urinary tract pathogens.

Q5: What is the pharmacokinetic profile of this compound?

A6: this compound is well-absorbed after oral administration and achieves high concentrations in various tissues, including lung tissue, bronchial mucosa, epithelial lining fluid, alveolar macrophages, and maxillary sinus mucosa. [] It is primarily metabolized in the liver and excreted in urine and feces. Studies have shown that its pharmacokinetics are altered in patients with renal impairment. [, , ]

Q6: How does the efficacy of this compound compare to other antibiotics?

A7: In vitro and in vivo studies have demonstrated that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens like Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae. [, ] It also demonstrates activity against Mycobacterium leprae. [] Its activity against Gram-positive bacteria is generally superior to older fluoroquinolones, and it shows comparable activity to Ciprofloxacin against most Gram-negative rods. []

Q7: What clinical trials have been conducted with this compound?

A7: Several clinical trials have investigated the efficacy and safety of this compound for various infections, including:

  • Community-Acquired Pneumonia: this compound demonstrated comparable efficacy to traditional therapies like amoxicillin plus ofloxacin. []
  • Acute Bacterial Exacerbations of Chronic Bronchitis: this compound, administered once daily, was as effective as twice-daily ofloxacin. []
  • Nongonococcal Urethritis and Cervicitis: this compound showed efficacy in treating these infections. []

Q8: Are there any known resistance mechanisms to this compound?

A9: Like other fluoroquinolones, resistance to this compound can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] Exposure to this compound can lead to the development of fluoroquinolone-resistant strains. []

Q9: What are the potential toxicological concerns associated with this compound?

A10: While generally well-tolerated, this compound has been associated with photosensitivity reactions and potential effects on the central nervous system. [, ] Further research is needed to fully understand its long-term safety profile.

Q10: Have there been any studies on the immunomodulatory effects of this compound?

A11: Yes, a study in goats investigated the immunological effects of this compound. [] The results suggest that this compound might have immunomodulatory effects, particularly concerning cell-mediated immune responses.

Q11: Are there any analytical methods for quantifying this compound?

A12: Several analytical methods have been developed for quantifying this compound, including high-performance liquid chromatography (HPLC), microbiological assays, and fluorescence-based techniques. [, , ]

Q12: What is known about the interaction of this compound with drug transporters?

A13: Research has shown that this compound can inhibit P-glycoprotein (P-gp), a drug transporter protein. [] This interaction can potentially alter the absorption and distribution of other drugs when co-administered with this compound.

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